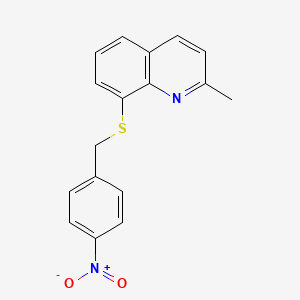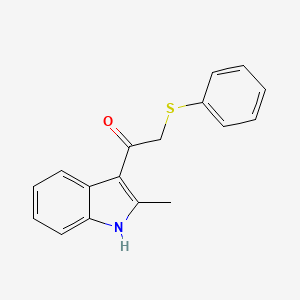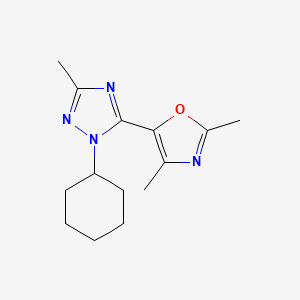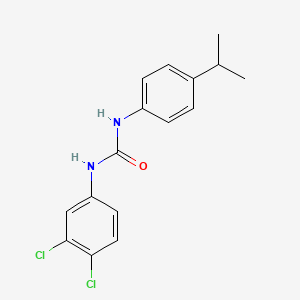
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a quinoline core substituted with a methyl group at position 2 and a 4-nitro-benzylsulfanyl group at position 8.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: Quinoline
Step 1: Nitration of benzyl chloride to obtain 4-nitro-benzyl chloride.
Step 2: Sulfanylation of 4-nitro-benzyl chloride with a suitable thiol reagent to form 4-nitro-benzylsulfanyl chloride.
Step 3: Alkylation of quinoline with 4-nitro-benzylsulfanyl chloride in the presence of a base to introduce the sulfanyl group at position 8.
Step 4: Methylation of the quinoline core at position 2 using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
Oxidation: 2-Methyl-8-(4-amino-benzylsulfanyl)-quinoline.
Reduction: 2-Methyl-8-(4-nitro-benzylsulfoxide)-quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the 4-nitro-benzylsulfanyl group, making it less complex.
8-(4-Nitro-benzylsulfanyl)-quinoline: Lacks the methyl group at position 2.
2-Methyl-8-(benzylsulfanyl)-quinoline: Lacks the nitro group on the benzyl moiety.
Uniqueness
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is unique due to the presence of both the methyl group at position 2 and the 4-nitro-benzylsulfanyl group at position 8. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-methyl-8-[(4-nitrophenyl)methylsulfanyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-5-8-14-3-2-4-16(17(14)18-12)22-11-13-6-9-15(10-7-13)19(20)21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLBYOLXMGMBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353921 |
Source


|
| Record name | 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60948-47-2 |
Source


|
| Record name | 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5624091.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5624095.png)

![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)
![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)



![(1S,5R)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

